![molecular formula C16H19N3O2S B2919758 1-(2-Hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-(thiophen-2-yl)urea CAS No. 1705755-25-4](/img/structure/B2919758.png)
1-(2-Hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-(thiophen-2-yl)urea
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Description
1-(2-Hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-(thiophen-2-yl)urea, also known as HM-3, is a compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of urea derivatives and has been shown to exhibit a range of biological activities.
Scientific Research Applications
Acetylcholinesterase Inhibitors
Research has identified compounds with structures similar to "1-(2-Hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-(thiophen-2-yl)urea" as potential acetylcholinesterase inhibitors, indicating their potential use in treating diseases like Alzheimer's. Studies have focused on optimizing the chemical structure to enhance inhibitory activities against acetylcholinesterase, an enzyme associated with the breakdown of the neurotransmitter acetylcholine (Vidaluc et al., 1995).
Urease Inhibitors
Isoindolin-1-one derivatives have been synthesized and evaluated for their urease inhibitory activities, demonstrating significant potential in inhibiting the enzyme urease. This is relevant for conditions where urease activity is detrimental, such as certain types of infections and urolithiasis (Peytam et al., 2019).
Synthesis and Chemical Reactions
Several studies have focused on the synthesis and chemical reactions involving urea derivatives, showcasing their versatility in organic synthesis. For example, the synthesis of active metabolites for PI3 kinase inhibitors highlights the role of these compounds in developing potent therapeutic agents (Chen et al., 2010). Additionally, the development of methods for synthesizing hydroxamic acids and ureas from carboxylic acids through Lossen rearrangement demonstrates the application of these compounds in producing a variety of biologically active molecules (Thalluri et al., 2014).
Neuropeptide Y5 Receptor Antagonists
Trisubstituted phenyl urea derivatives have been studied for their role as neuropeptide Y5 receptor antagonists, indicating their potential in developing treatments for obesity and related metabolic disorders. These studies involve optimizing the structure for enhanced in vitro potency and understanding the functional activity of these compounds (Fotsch et al., 2001).
properties
IUPAC Name |
1-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-3-thiophen-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-19-7-6-11-9-12(4-5-13(11)19)14(20)10-17-16(21)18-15-3-2-8-22-15/h2-5,8-9,14,20H,6-7,10H2,1H3,(H2,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKXXACRJKLPNGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)NC3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-(thiophen-2-yl)urea |
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